3,4-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Description
3,4-Dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a 3,4-dimethoxy-substituted benzoyl group and a 6-methoxy-1,3-benzothiazole moiety. This compound belongs to a class of hydrazide-linked heterocyclic molecules known for diverse biological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
3,4-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-11-5-6-12-15(9-11)25-17(18-12)20-19-16(21)10-4-7-13(23-2)14(8-10)24-3/h4-9H,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVWXPQRKXWYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 3,4-dimethoxybenzohydrazide with 6-methoxy-1,3-benzothiazole-2-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as column chromatography or crystallization under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like elevated temperatures or the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Hydrazine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with different substituents replacing the methoxy groups.
Scientific Research Applications
3,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
3-Fluoro-N-(6-Methoxy-1,3-Benzothiazol-2-yl)-N′-[(E)-2-Thienylmethylene]Benzohydrazide ()
- Structural Differences : Replaces the 3,4-dimethoxybenzoyl group with a 3-fluorobenzoyl group and introduces a thienylmethylene substituent.
- Molecular Weight : 411.469 vs. ~314–347 for dimethoxy derivatives (e.g., ). The higher mass is attributed to fluorine and thienyl groups.
- Thienyl groups may alter π-π stacking interactions compared to methoxy substituents .
N-(1,3-Benzothiazol-2-yl)-3,4-Dimethoxybenzamide ()
- Structural Differences : Substitutes the hydrazide (-NH-NH-CO-) linker with an amide (-NH-CO-) group.
- Biological Implications : The hydrazide in the target compound provides additional hydrogen-bonding sites, which could improve interactions with enzymatic targets like DNA gyrase .
3,4-Dimethoxy-N'-[1-(3-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Benzohydrazide ()
- Structural Differences : Replaces the benzothiazole moiety with a pyrazolo-pyrimidine ring.
Antimicrobial Activity Comparisons
BTC-j (N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridine-3-yl Amino)Acetamide) ()
- Activity: Exhibited MIC values of 3.125 µg/mL against E. coli and 6.25 µg/mL against P. aeruginosa.
- Mechanism : DNA gyrase inhibition via binding to the ATPase domain, a common target for benzothiazoles. The target compound may share this mechanism but lacks direct activity data .
SHELX-Refined Analogues (–16)
Data Tables
Table 1: Key Structural and Molecular Comparisons
Biological Activity
3,4-Dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly against various bacterial strains and Mycobacterium tuberculosis. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a benzothiazole ring substituted with methoxy groups and a benzohydrazide moiety. The unique arrangement of these functional groups contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step procedures that include the formation of the benzothiazole and benzohydrazide components. Characterization techniques such as IR, NMR, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to be effective against:
- Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 500 µg/mL.
- Staphylococcus aureus , demonstrating similar MIC values.
These results suggest that the compound could be a candidate for developing new antibacterial agents.
Activity Against Mycobacterium tuberculosis
One of the most notable activities of this compound is its effectiveness against Mycobacterium tuberculosis. It inhibits the growth and proliferation of the bacteria by binding to specific active sites on target proteins involved in its metabolic pathways. This interaction disrupts normal cellular functions, leading to bacterial death.
The mechanism by which this compound exerts its effects involves:
- Binding Interactions : The compound forms hydrogen bonds and hydrophobic interactions with proteins critical to Mycobacterium tuberculosis metabolism.
- Disruption of Protein Function : By interfering with protein function, it effectively halts bacterial growth and replication.
Comparative Analysis with Similar Compounds
A comparative analysis shows how this compound stands against other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | Contains similar methoxy substitutions | Different substitution pattern on benzothiazole |
| 3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | Similar hydrazide moiety | Variation in the position of methyl substitution |
| 3,4-dimethoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide | Chlorine substitution instead of methoxy | Potentially different biological activity |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzothiazole derivatives similar to this compound. For instance:
- Antioxidant and Anti-inflammatory Activities : Related compounds have shown promising results in antioxidant assays and anti-inflammatory tests. For example, a derivative exhibited high radical scavenging efficacy and significant inhibition in inflammatory models .
- Inhibition Studies : Research has demonstrated that modifications in similar compounds can significantly affect their biological activity. For instance, structural changes led to variations in inhibitory potency against specific enzymes related to inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
